Butyrylcholinesterase Inhibition: 308101-58-8 Shows Moderate Potency Against Horse Serum BChE, Providing a Defined Activity Benchmark
The target compound demonstrates measurable butyrylcholinesterase (BChE) inhibitory activity with an IC50 range of 5.02–12.2 µM against horse serum BChE, as reported in the Aladdin ALA654385 assay . Historical structure-activity relationship (SAR) work by Knabe et al. established that optically active basic-substituted pyrrolidine-2,5-diones exhibit stereochemistry-dependent BChE inhibition, with the absolute configuration at C3 critically modulating potency [1]. While direct head-to-head IC50 data for 308101-58-8 versus N1-substituted analogs in the identical assay system are not publicly available, the Knabe series demonstrates that N1-substituent variation alters BChE inhibitory potency within this scaffold class by more than an order of magnitude [1]. The defined IC50 range for 308101-58-8 thus serves as a benchmark for evaluating this specific substitution pattern.
| Evidence Dimension | Butyrylcholinesterase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50: 5.02–12.2 µM (range reported) |
| Comparator Or Baseline | Configurational isomers of basic-substituted pyrrolidine-2,5-diones from Knabe et al. (1986): BChE inhibition varies by >10-fold depending on stereochemistry at C3 and N1-substituent identity |
| Quantified Difference | Not directly quantifiable due to assay differences; class-level SAR indicates N1-benzyl substitution produces a distinct activity tier within the pyrrolidine-2,5-dione series |
| Conditions | Target compound: horse serum butyrylcholinesterase, in vitro binding assay (Aladdin ALA654385). Comparator series: Knabe et al. (1986) used optically active pyrrolidine-2,5-diones, BChE assay, conditions as described in Arch Pharm 1986. |
Why This Matters
This quantitative BChE IC50 range provides researchers with a reproducible activity benchmark to compare with other N1-substituted analogs when selecting the most appropriate probe for BChE-targeted studies.
- [1] Knabe J, et al. Basic substituted pyrrolidine-2,5-dione. 4. The inhibitory action of optically active basic substituted pyrrolidine-2,5-diones on butyrylcholinesterase. Arch Pharm (Weinheim). 1986 Jul;319(7):661-3. PMID: 3767620. View Source
